molecular formula C9H11ClFN B13602524 3-(3-Chloro-5-fluorophenyl)propan-1-amine

3-(3-Chloro-5-fluorophenyl)propan-1-amine

Cat. No.: B13602524
M. Wt: 187.64 g/mol
InChI Key: WDOIMOYLIADOEP-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol. It is a useful research chemical, often utilized in various scientific studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)propan-1-amine typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: A member of the class of propanolamines with a hydroxy substituent at C-1 and an amino substituent at C-2.

    3-Amino-3-(3-chloro-5-fluorophenyl)propan-1-ol: A similar compound with an additional hydroxy group.

Uniqueness

3-(3-Chloro-5-fluorophenyl)propan-1-amine is unique due to its specific halogenated phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

3-(3-chloro-5-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11ClFN/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2

InChI Key

WDOIMOYLIADOEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCCN

Origin of Product

United States

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